1-Ethenyl-2-methylbenzene;prop-2-enamide, also known as N-(2-methylphenyl)-prop-2-enamide or simply as a combination of its structural components, is an organic compound that exhibits significant versatility in both chemical synthesis and application. This compound is primarily recognized for its potential in various scientific fields, including chemistry, biology, and materials science.
The compound can be synthesized through various methods involving the reaction of toluene with ethylene to produce 1-ethenyl-2-methylbenzene, followed by the reaction of prop-2-enoic acid with ammonia or amines to yield prop-2-enamide. The synthesis is typically performed under controlled conditions to ensure high yield and purity.
1-Ethenyl-2-methylbenzene;prop-2-enamide belongs to the class of compounds known as enamides, which are characterized by the presence of both an alkene and an amide functional group. It can also be classified under aromatic compounds due to the presence of a benzene ring in its structure.
The synthesis of 1-ethenyl-2-methylbenzene;prop-2-enamide can be achieved through several key methods:
Industrial production often employs large-scale reactors and continuous flow processes to optimize yield and purity. The purification steps are crucial for removing impurities that may affect the quality of the final product.
The molecular formula for 1-ethenyl-2-methylbenzene;prop-2-enamide is , with a molecular weight of approximately 189.25 g/mol. Its structure includes both an aromatic ring and an amide group, which contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| CAS Number | 53549-48-7 |
| IUPAC Name | 1-Ethenyl-2-methylbenzene;prop-2-enamide |
| InChI | InChI=1S/C9H10.C3H5NO/c1-3-9-7-5-4-6-8(9)2;1-2-3(4)5/h3-7H,1H2,2H3;2H,1H2,(H2,4,5) |
| InChI Key | YLLOIDQEHCCVPE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C=C.C=CC(=O)N |
1-Ethenyl-2-methylbenzene;prop-2-enamide is capable of undergoing several types of chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its utility in different applications.
The mechanism of action for 1-ethenyl-2-methylbenzene;prop-2-enamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, leading to alterations in cellular processes such as signal transduction or metabolic pathways. The exact mechanisms depend on the context in which this compound is applied.
The physical properties include:
Key chemical properties encompass:
These properties significantly influence its behavior in various applications.
1-Ethenyl-2-methylbenzene;prop-2-enamide has diverse applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: